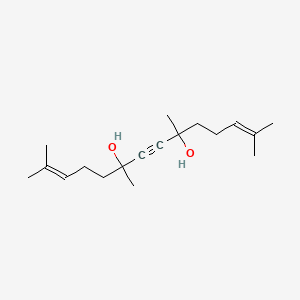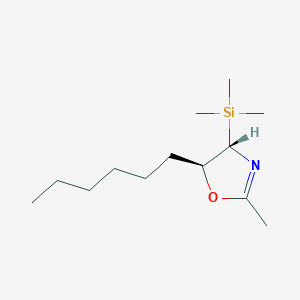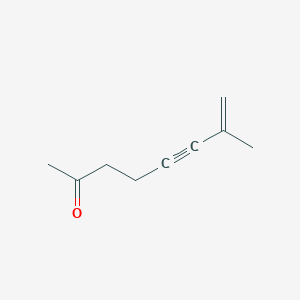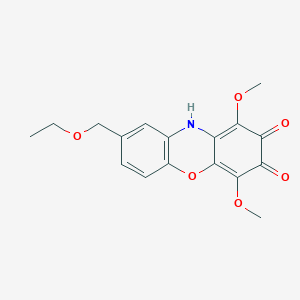
8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione is a complex organic compound that belongs to the phenoxazine family Phenoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenoxazine core.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenoxazine derivatives.
Scientific Research Applications
8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione involves its interaction with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to the inhibition of specific enzymes or signaling pathways. The compound’s ability to generate reactive oxygen species (ROS) upon photoactivation is also a key aspect of its mechanism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
1,4-Dimethoxyphenoxazine: Lacks the ethoxymethyl group.
8-Hydroxyphenoxazine: Contains a hydroxyl group instead of an ethoxymethyl group.
Uniqueness
8-(Ethoxymethyl)-1,4-dimethoxy-3H-phenoxazine-2,3(10H)-dione is unique due to the presence of both ethoxymethyl and methoxy groups, which impart distinct chemical and physical properties. These modifications enhance its solubility, stability, and potential biological activity compared to its simpler analogs.
Properties
CAS No. |
62267-74-7 |
|---|---|
Molecular Formula |
C17H17NO6 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
8-(ethoxymethyl)-1,4-dimethoxy-10H-phenoxazine-2,3-dione |
InChI |
InChI=1S/C17H17NO6/c1-4-23-8-9-5-6-11-10(7-9)18-12-15(21-2)13(19)14(20)17(22-3)16(12)24-11/h5-7,18H,4,8H2,1-3H3 |
InChI Key |
ZHRCGBFWMJKVFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OC3=C(C(=O)C(=O)C(=C3N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 4-[[4-[(phenylmethyl)amino]phenyl]azo]-](/img/structure/B14539546.png)
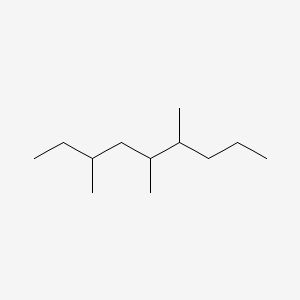
![4-[(Dimethylamino)methylidene]azepane-2,3-dione](/img/structure/B14539554.png)
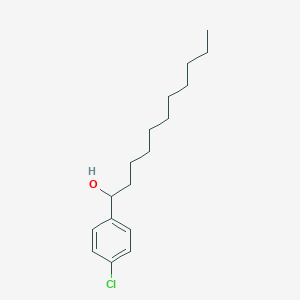
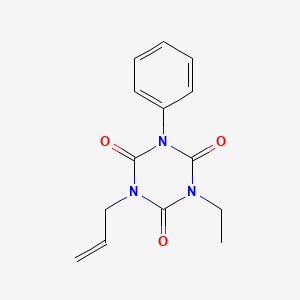
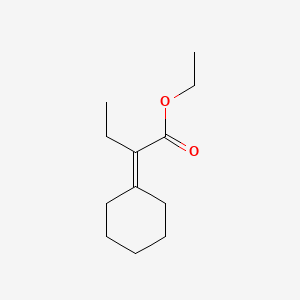
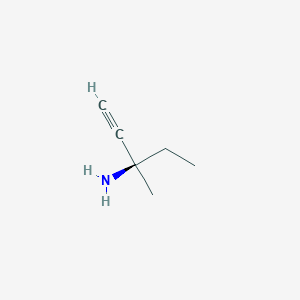
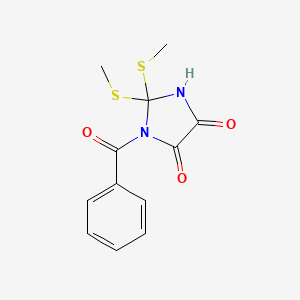
![N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide](/img/structure/B14539603.png)
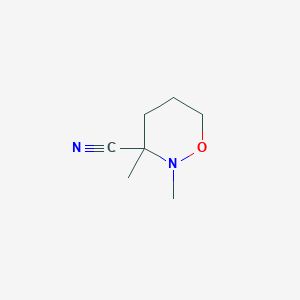
![1,6-Dimethyl-3,4,5,6-tetrahydroazepino[3,2-b]indol-2(1H)-one](/img/structure/B14539612.png)
